Blood-Brain Barrier Penetration: YM-08 vs. MKT-077 and YM-01 in Murine Pharmacokinetics
YM-08 is the only analog among the three that exhibits detectable brain penetration in vivo . Following intravenous administration (6.6 mg/kg) in CD1 mice, YM-08 achieved a brain Cmax of 4 µg/g with a brain/plasma ratio of ~0.25 sustained for at least 18 hours, whereas both MKT-077 and YM-01 showed no detectable BBB permeability [1]. This differential CNS exposure is directly attributable to the replacement of the cationic pyridinium moiety in MKT-077 and YM-01 with a neutral pyridine in YM-08, which improves clogP and enhances passive diffusion across the BBB [2].
| Evidence Dimension | Brain exposure (Cmax) |
|---|---|
| Target Compound Data | 4 µg/g (YM-08) |
| Comparator Or Baseline | Not detectable (MKT-077); Not detectable (YM-01) |
| Quantified Difference | Qualitative (detectable vs. undetectable) |
| Conditions | CD1 mice, 6.6 mg/kg i.v., 100 µL/mouse in 30% H2O/5% Cremophor/5% EtOH/60% PBS |
Why This Matters
This is the decisive factor for any researcher studying Hsp70 biology in the CNS; MKT-077 and YM-01 are unsuitable for in vivo brain studies.
- [1] Miyata Y, Li X, Lee HF, et al. Synthesis and initial evaluation of YM-08, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels. ACS Chem Neurosci. 2013;4(6):930-939. PMID: 23472668; PMCID: PMC3689201. View Source
- [2] Miyata Y, Li X, Lee HF, et al. Synthesis and initial evaluation of YM-08, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels. ACS Chem Neurosci. 2013;4(6):930-939. PMID: 23472668; PMCID: PMC3689201. View Source
